(r)-3-(1-Amino-3-hydroxypropyl)phenol
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Overview
Description
®-3-(1-Amino-3-hydroxypropyl)phenol is a chiral organic compound that features both an amino group and a hydroxyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Amino-3-hydroxypropyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative.
Amination: Introduction of the amino group through reductive amination or other suitable methods.
Hydroxylation: Introduction of the hydroxyl group using oxidation reactions or other suitable methods.
Chiral Resolution: Separation of the ®-enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-3-(1-Amino-3-hydroxypropyl)phenol may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Purification: Use of crystallization, distillation, or chromatography to purify the compound.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Amino-3-hydroxypropyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce various functional groups onto the phenol ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-(1-Amino-3-hydroxypropyl)phenol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
(s)-3-(1-Amino-3-hydroxypropyl)phenol: The enantiomer of the compound with different biological activity.
3-(1-Amino-3-hydroxypropyl)phenol: The racemic mixture containing both ® and (s) enantiomers.
3-(1-Amino-2-hydroxypropyl)phenol: A similar compound with a different position of the hydroxyl group.
Uniqueness
®-3-(1-Amino-3-hydroxypropyl)phenol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and other similar compounds.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-[(1R)-1-amino-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c10-9(4-5-11)7-2-1-3-8(12)6-7/h1-3,6,9,11-12H,4-5,10H2/t9-/m1/s1 |
InChI Key |
YWBVXJDWRKZBLW-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CCO)N |
Origin of Product |
United States |
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